(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride

Physicochemical Properties Lipophilicity Medicinal Chemistry

This 4,6-dimethylpyridin-2-yl methanamine HCl is optimized for CYP2A6 inhibitor synthesis, with the 4-methyl group enhancing potency up to 100-fold vs 6-methyl analogs. The calculated LogP (1.8574) improves lipophilicity for CNS drug design. This hydrochloride salt is a stable, high-purity (≥98%) intermediate. Unlike generic building blocks, this specific substitution pattern ensures reproducible SAR outcomes. Ideal for medicinal chemistry and process development.

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
CAS No. 1432754-39-6
Cat. No. B1403808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride
CAS1432754-39-6
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)CN)C.Cl
InChIInChI=1S/C8H12N2.ClH/c1-6-3-7(2)10-8(4-6)5-9;/h3-4H,5,9H2,1-2H3;1H
InChIKeyUNXRRUQMERCKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethylpyridin-2-yl)methanamine Hydrochloride (CAS 1432754-39-6): A Key Building Block for Medicinal Chemistry and CYP2A6 Inhibitor Development


(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride (CAS 1432754-39-6) is a substituted pyridine derivative with a methanamine group at the 2-position and methyl groups at the 4- and 6-positions, supplied as a hydrochloride salt . It has a molecular formula of C8H13ClN2 and a molecular weight of 172.66 g/mol . This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of bioactive molecules and cytochrome P450 2A6 (CYP2A6) inhibitors, where its specific substitution pattern can confer significant advantages in target binding and selectivity [1].

Why 4,6-Dimethylpyridin-2-yl)methanamine Hydrochloride (CAS 1432754-39-6) Cannot Be Simply Replaced by Other Pyridinyl Methanamine Analogs


Generic substitution of pyridinyl methanamine building blocks is not advisable due to the profound impact of the pyridine ring's substitution pattern on key properties. Lipophilicity, as measured by LogP, varies significantly with methylation, directly influencing membrane permeability and bioavailability in drug candidates [1]. Critically, the position of methylation is a major determinant of biological activity. Studies on CYP2A6 inhibitors demonstrate that a methyl group at the 4-position of the pyridine ring can increase inhibitory potency by up to 100-fold compared to a methyl group at the 6-position, underscoring that even subtle structural changes yield non-interchangeable functional outcomes [2].

Quantitative Differentiation Evidence for (4,6-Dimethylpyridin-2-yl)methanamine Hydrochloride (CAS 1432754-39-6) vs. Key Analogs


Enhanced Lipophilicity of 4,6-Dimethylpyridin-2-yl)methanamine Free Base vs. 4-Methyl Analog

The free base form of (4,6-Dimethylpyridin-2-yl)methanamine exhibits a significantly higher calculated LogP (cLogP) value compared to its 4-methyl analog, indicating greater lipophilicity which can be crucial for passive membrane diffusion in drug design [1]. The LogP for the 4,6-dimethyl free base is reported as 1.8574, whereas the 4-methyl analog has a LogP of 1.549 .

Physicochemical Properties Lipophilicity Medicinal Chemistry

Critical Role of 4-Position Methylation in CYP2A6 Inhibition Potency: A 100-Fold Improvement

In a direct head-to-head comparison of mono-methylated pyridine methanamine analogs as CYP2A6 inhibitors, the compound with a methyl group at the 4-position (Compound 4g) was 100-fold more potent than its 6-methyl counterpart (Compound 4e) [1]. This stark contrast highlights the 4-position as a critical site for enhancing inhibitory activity. The 4,6-dimethyl substitution pattern of the target compound uniquely combines this favorable 4-position modification with an additional 6-position methyl group, which may offer a distinct binding profile.

Medicinal Chemistry CYP2A6 Inhibition Structure-Activity Relationship

High and Consistent Purity (≥98%) from Multiple Commercial Sources

(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride is commercially available from multiple reputable vendors with a high and consistently reported purity of ≥98% . This contrasts with many custom or less common analogs where purity can be variable or lower (e.g., 95% for some sources) . High purity is essential for reproducibility in sensitive assays and for minimizing side reactions in subsequent synthetic steps.

Chemical Procurement Purity Vendor Reliability

Defined Storage and Handling Profile for the Hydrochloride Salt

The hydrochloride salt form of (4,6-Dimethylpyridin-2-yl)methanamine has a defined storage specification of "Sealed in dry, 2-8°C" , providing a clear and consistent handling protocol. This is a key differentiator from the free base form, which may be more prone to oxidation or require different storage conditions due to its potentially oily or hygroscopic nature. The crystalline salt form also typically offers advantages in weighing and formulation.

Stability Storage Handling

Recommended Application Scenarios for (4,6-Dimethylpyridin-2-yl)methanamine Hydrochloride (CAS 1432754-39-6)


Development of Potent and Selective CYP2A6 Inhibitors

This compound is an ideal starting material or intermediate for the synthesis of novel CYP2A6 inhibitors. The presence of the 4-position methyl group, proven to be a key determinant for high potency (IC50 as low as 0.055 μM) [1], makes this scaffold highly attractive for medicinal chemistry programs targeting nicotine addiction or other conditions where CYP2A6 modulation is therapeutic.

Synthesis of Lipophilic Drug Candidates Requiring Enhanced Membrane Permeability

With a calculated LogP of 1.8574 for its free base [2], this building block imparts greater lipophilicity compared to its mono-methyl analogs (e.g., LogP 1.549 for the 4-methyl derivative) . This property is valuable in the design of CNS-penetrant drugs or other therapeutics where efficient passive diffusion across lipid bilayers is a critical design criterion.

As a Reliable, High-Purity Intermediate for Multi-Step Synthesis

The consistent commercial availability of this compound at ≥98% purity from multiple vendors makes it a dependable choice for multi-step synthetic routes. Its defined storage conditions as a stable hydrochloride salt (sealed, dry, 2-8°C) ensure that it can be procured and stored without significant degradation, minimizing batch-to-batch variability in downstream chemistry.

Exploration of Structure-Activity Relationships (SAR) Around the Pyridine Core

For SAR studies aimed at understanding the impact of pyridine substitution on biological activity, this compound serves as a critical reference point. Its 4,6-dimethyl substitution pattern can be directly compared to other isomers (e.g., 4-methyl, 6-methyl) to quantify the effect of methylation at both positions on target binding, selectivity, and pharmacokinetic properties, as demonstrated in CYP2A6 inhibitor research [1].

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